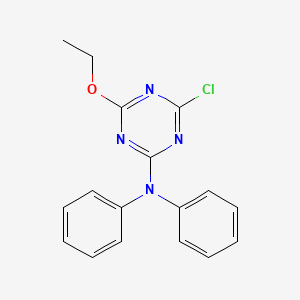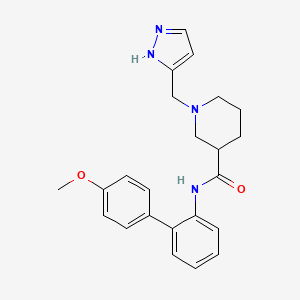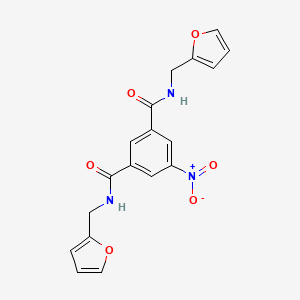
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine, also known as CPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPTA belongs to the class of triazine derivatives and has been studied for its biological and chemical properties.
作用機序
The mechanism of action of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been studied for its potential as an anti-inflammatory and anti-oxidant agent. Studies have shown that 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, one limitation of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine. One area of interest is the development of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine and its potential applications in various fields of science.
合成法
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can be synthesized through a multi-step process that involves the reaction of 4-chloro-6-ethoxy-1,3,5-triazine with aniline and subsequent purification steps. The synthesis of 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
科学的研究の応用
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has been investigated for its anti-cancer properties. Studies have shown that 4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
4-chloro-6-ethoxy-N,N-diphenyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-2-23-17-20-15(18)19-16(21-17)22(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCFUXXJRWNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6003654.png)
![3-(2,5-difluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003672.png)

![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![N-(3-cyclopentylpropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6003695.png)
![N-cycloheptyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003701.png)
![(3-(4-fluorobenzyl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)methanol](/img/structure/B6003705.png)
![2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003710.png)
![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)

![3-(3,4-dimethoxyphenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003742.png)

![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6003746.png)
![1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6003753.png)